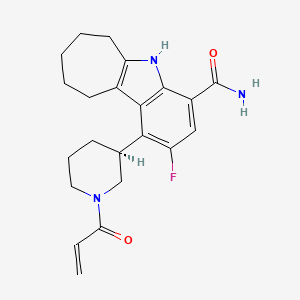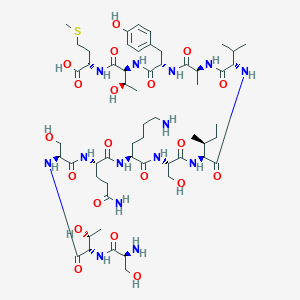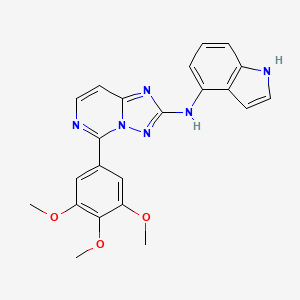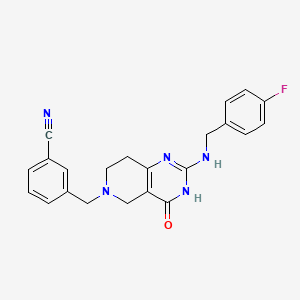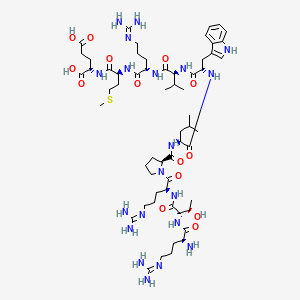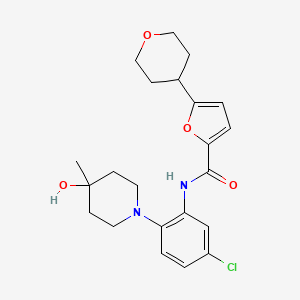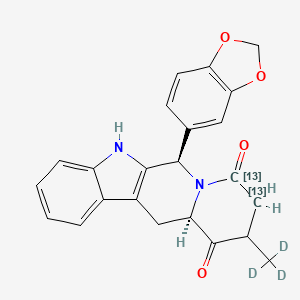
Tadalafil-13C2,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tadalafil-13C2,d3 is a deuterated and carbon-13 labeled version of Tadalafil, a well-known phosphodiesterase 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tadalafil. The incorporation of stable isotopes like deuterium and carbon-13 allows for precise tracking and quantification during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tadalafil-13C2,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tadalafil molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tadalafil-13C2,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tadalafil-13C2,d3 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Tadalafil.
Biology: Used to study the metabolic pathways and pharmacokinetics of Tadalafil in biological systems.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Tadalafil.
Industry: Used in the development of new formulations and delivery systems for Tadalafil
Mechanism of Action
Tadalafil-13C2,d3 exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action.
Vardenafil: A PDE5 inhibitor with higher potency compared to Tadalafil.
Avanafil: A newer PDE5 inhibitor with a faster onset of action
Uniqueness of Tadalafil-13C2,d3
This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(6R,11aR)-6-(1,3-benzodioxol-5-yl)-10-(trideuteriomethyl)-5,6,9,10,11a,12-hexahydroindolo[2,3-g]quinolizine-8,11-dione |
InChI |
InChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1 |
InChI Key |
GSRITWJRFRTCLD-DFPDFPTCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1[13CH2][13C](=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


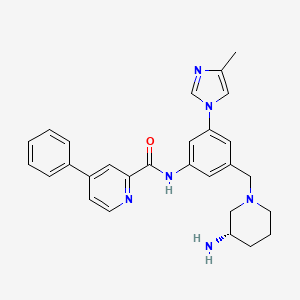
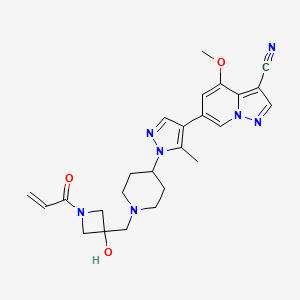
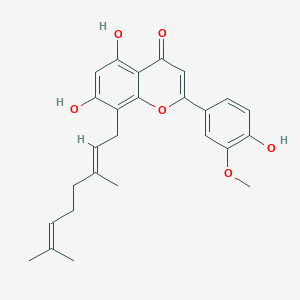
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
